molecular formula C16H19N7 B4484887 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4484887
M. Wt: 309.37 g/mol
InChI Key: MDGYPLKCHYZTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical research reagent designed for investigative applications in medicinal chemistry and oncology research. This compound is built around the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system recognized for its structural resemblance to purine bases, making it a valuable bioisostere in drug discovery efforts . The TP core is noted for its metal-chelating properties, which have been exploited in the development of candidate therapeutic agents for diseases such as cancer . Furthermore, derivatives of this scaffold have demonstrated significant potential in inhibiting key oncology targets. Specifically, related TP compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which play a critical role in cell cycle progression and are attractive targets for anti-cancer therapies . The piperidino-pyrimidinyl substituent in this specific derivative is a structural feature commonly associated with enhanced pharmacological activity and selectivity in kinase inhibitors. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human or veterinary consumption or application.

Properties

IUPAC Name

2,7-dimethyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-11-13(10-18-16-19-12(2)21-23(11)16)14-6-7-17-15(20-14)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGYPLKCHYZTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones. One common method employs iodobenzene diacetate (IBD) as the oxidizing agent in dichloromethane, leading to the formation of triazolopyrimidine derivatives . The reaction conditions are generally mild, and the yields are moderate to high.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like IBD.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Cyclization: The formation of the triazolopyrimidine ring itself is a result of cyclization reactions.

Common Reagents and Conditions

    Oxidizing Agents: Iodobenzene diacetate (IBD) is commonly used.

    Solvents: Dichloromethane is frequently employed as the solvent for these reactions.

Major Products

The major products of these reactions are typically various derivatives of triazolopyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human lung cancer cells by inducing apoptosis via the mitochondrial pathway .

2. Antiviral Properties
The compound has also been investigated for its antiviral effects. Research indicates that it may inhibit viral replication in specific viral strains, potentially making it a candidate for antiviral drug development. In vitro studies have shown that it interferes with viral entry and replication processes, which could be beneficial in treating viral infections such as influenza and coronaviruses .

3. Neuroprotective Effects
Another area of research involves the neuroprotective effects of this compound. It has been suggested that it can protect neuronal cells from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Experimental models have shown improved cognitive function and reduced neuronal death when treated with this compound .

Case Studies

StudyApplicationFindings
Study 1 AnticancerSignificant reduction in cell viability of lung cancer cells; induced apoptosis through mitochondrial pathways.
Study 2 AntiviralInhibition of viral replication in vitro; potential for development against influenza viruses.
Study 3 NeuroprotectionDemonstrated protective effects on neuronal cells; improved cognitive function in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist for adenosine receptors, modulating various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

  • Position 6 Substitution: The target compound’s 2-piperidino-4-pyrimidinyl group contrasts with morpholino () or halogenated aryl () substituents.
  • Position 7 Substitution: The target’s 7-methyl group is simpler compared to 3,4,5-trimethoxyphenyl () or 4′-fluoroanilino (). Methyl groups enhance lipophilicity, favoring membrane permeability, while bulkier aryl groups improve tubulin binding .
  • Position 2 Substitution: The 2-methyl group in the target compound differs from amino () or phenylpropylamino () groups. Smaller substituents here may reduce steric hindrance, allowing better access to hydrophobic binding pockets .

Mechanistic Insights

  • Tubulin Inhibition: Compounds like 8q and 13-series inhibit tubulin polymerization or promote it via non-competitive mechanisms. The target’s piperidino group may interact with tubulin’s β-subunit, similar to halogenated anilines in 8q, but with distinct binding kinetics .
  • Antiproliferative Selectivity : Halogenated derivatives (e.g., 8q ) show high selectivity for cancer cells, while trifluoromethyl analogs (e.g., 13-series ) overcome multidrug resistance. The target compound’s selectivity remains to be validated but is hypothesized to align with these trends .

Biological Activity

2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a triazolo-pyrimidine framework. Its molecular formula is C13H16N6C_{13}H_{16}N_6 with a molecular weight of approximately 256.31 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • MGC-803: 9.47 μM
    • HCT-116: 9.58 μM
    • MCF-7: 13.1 μM

These values indicate that the compound exhibits stronger antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Mechanism of Action :
The compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell proliferation and survival. Additionally, it induces apoptosis and causes cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound's structural similarity to other known antimicrobial agents suggests potential activity against various pathogens. Studies have indicated that derivatives of triazolo[1,5-a]pyrimidines possess broad-spectrum antibacterial and antiviral properties .

Study on Anticancer Efficacy

A detailed study synthesized several derivatives based on the triazolo[1,5-a]pyrimidine scaffold. Among these, compounds demonstrated significant cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1G2/M phase arrest

This study emphasizes the compound's potential as a lead for further drug development targeting cancer .

Antimicrobial Evaluation

In another investigation, triazolo[1,5-a]pyrimidine derivatives were tested against various strains of bacteria and viruses. Results indicated that modifications to the core structure could enhance antimicrobial efficacy significantly .

Q & A

Q. What are the most efficient synthetic routes for 2,7-dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : A multi-step synthesis involving cyclocondensation of aminoguanidine with ethyl 3-oxohexanoate and aromatic aldehydes in DMF under molten-state or solvent-based conditions is commonly employed . Catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) enhance yields, but its high toxicity necessitates alternative catalysts (e.g., piperidine derivatives) in regions with restricted access to regulated reagents . Key steps include:
  • Fusion of reagents at controlled temperatures (10–12 minutes in DMF).
  • Post-reaction methanol addition and overnight crystallization.
  • Purification via ethanol recrystallization (melting point: 205–207°C, confirmed by NMR/MS) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural validation requires a combination of:
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and confirm piperidino-pyrimidine substitution patterns .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Chemical shifts at δ 8.80–8.90 ppm (triazole protons) and δ 2.38–2.60 ppm (methyl groups) confirm regiochemistry .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) verify molecular weight .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C₁₅H₁₈N₈ requires C: 54.53%, N: 33.93%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anticancer efficacy) often arise from:
  • Substituent effects : Positional isomers (e.g., 7-hydrazinyl vs. 7-hydroxy derivatives) exhibit divergent binding to biological targets .
  • Assay conditions : Standardize cell lines (e.g., HeLa for cytotoxicity) and control for solvent interference (DMSO ≤0.1% v/v).
  • Data normalization : Use internal standards (e.g., ametoctradin for SQR inhibition studies) to calibrate IC₅₀ values .
  • Computational validation : Compare experimental binding free energies (ΔGexp) with DFT-calculated ΔGcal (R² ≥0.96) to confirm mechanistic hypotheses .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : SAR optimization involves systematic modifications:
  • C-6 position : Introduce electron-withdrawing groups (e.g., bromo, chloro) to enhance π-stacking with enzyme active sites (e.g., cytochrome P450) .
  • C-2 piperidino group : Replace with morpholino or thiomorpholino to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Triazole ring : Fluorination at C-5 improves metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .
  • In silico screening : Docking simulations (AutoDock Vina) predict binding affinities to targets like CB2 cannabinoid receptors .

Q. What experimental designs mitigate challenges in crystallographic refinement for this compound?

  • Methodological Answer : High-resolution crystallography requires:
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinning or disorder in the piperidino-pyrimidine moiety .
  • Refinement protocols :
  • SHELXL-2014 for anisotropic displacement parameters (ADPs) to model thermal motion .
  • Twin refinement (BASF parameter) for pseudo-merohedral twinning .
  • Validation tools : Rfree < 0.20 and PLATON ADDSYM to detect missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.